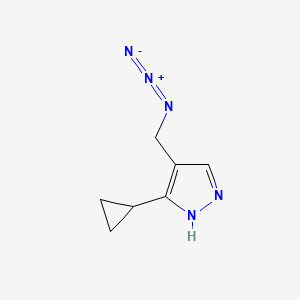
4-(azidomethyl)-3-cyclopropyl-1H-pyrazole
Übersicht
Beschreibung
4-(azidomethyl)-3-cyclopropyl-1H-pyrazole, also known as 4-Azidomethyl-3-cyclopropylpyrazole (ACPP), is a heterocyclic compound that has been studied for its potential applications in various scientific fields. It is a highly reactive molecule that is capable of forming strong covalent bonds, making it a useful tool for synthesizing organic compounds. ACPP has been studied for its potential as a biomolecule, and its ability to interact with other molecules to form new compounds.
Wissenschaftliche Forschungsanwendungen
ACPP has been studied for its potential applications in various scientific fields. It has been used as a reagent in organic synthesis and as a tool for studying the structure and reactivity of organic molecules. It has also been used in the synthesis of peptides, proteins, and other biomolecules. Additionally, ACPP has been studied for its potential as a catalyst in organic reactions and as a therapeutic agent.
Wirkmechanismus
The mechanism of action of ACPP is not fully understood. However, it is believed that the molecule has the ability to interact with other molecules to form new compounds. It is also believed that the molecule has the ability to form strong covalent bonds, which may be responsible for its ability to act as a catalyst in certain organic reactions.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of ACPP are not fully understood. However, it has been shown to interact with other molecules to form new compounds, and it has been studied for its potential as a therapeutic agent. Additionally, ACPP has been studied for its potential to interact with proteins and other biomolecules, and for its potential to act as a catalyst in certain organic reactions.
Vorteile Und Einschränkungen Für Laborexperimente
ACPP has several advantages and limitations for lab experiments. One of the main advantages of ACPP is its ability to form strong covalent bonds, which makes it a useful tool for synthesizing organic compounds. Additionally, ACPP is highly reactive, making it a suitable reagent for a variety of organic reactions. However, ACPP is also highly toxic and volatile, making it difficult to work with in a laboratory setting.
Zukünftige Richtungen
There are a variety of potential future directions for ACPP. One potential direction is to further investigate its potential as a therapeutic agent and its ability to interact with proteins and other biomolecules. Additionally, further research into the mechanism of action of ACPP could lead to a better understanding of its potential applications in organic synthesis and as a catalyst in certain organic reactions. Additionally, research into the safety and toxicity of ACPP could lead to improved methods of working with the molecule in a laboratory setting.
Eigenschaften
IUPAC Name |
4-(azidomethyl)-5-cyclopropyl-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N5/c8-12-10-4-6-3-9-11-7(6)5-1-2-5/h3,5H,1-2,4H2,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDPRXFFIKSOPOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C=NN2)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(azidomethyl)-3-cyclopropyl-1H-pyrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-(Azetidin-3-yloxy)-[1,3,4]thiadiazol-2-ylamine hydrochloride](/img/structure/B1482208.png)
![(6-phenyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine](/img/structure/B1482209.png)
![N-[3-[[5-Cyclopropyl-2-[[4-(4-morpholinyl)phenyl]amino]-4-pyrimidinyl]amino]propyl]cyclobutanecarboxamide hydrochloride](/img/structure/B1482210.png)
![7-(azidomethyl)-1-(cyclopropylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1482212.png)
![1,6-dimethyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1482213.png)
![6-cyclopropyl-1-isobutyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile](/img/structure/B1482216.png)
![7-(chloromethyl)-6-cyclobutyl-1-ethyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1482218.png)
![methyl 2-(2-ethyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetate](/img/structure/B1482221.png)
![2-(2-ethyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrile](/img/structure/B1482222.png)
![(6-cyclopropyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazol-7-yl)methanol](/img/structure/B1482225.png)
![6-cyclobutyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide](/img/structure/B1482226.png)
![2-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid](/img/structure/B1482227.png)
![tert-Butyl 7-[(dimethylamino)sulfonyl]-4a-hydroxyoctahydro-2,7-naphthyridine-2(1H)-carboxylate](/img/structure/B1482229.png)
![2-(2-(tert-butyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid](/img/structure/B1482231.png)